3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a quinazolinone moiety, which is known for its diverse biological activities. The compound’s structure includes two methoxy groups attached to the benzene ring and a quinazolinone ring system, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The starting material, quinazolin-4(3H)-one, is alkylated with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide at room temperature to yield ethyl 2-(4-oxoquinazolin-4(3H)-yl)acetate.
Introduction of the Benzamide Moiety: The intermediate is then reacted with 3,4-dimethoxyaniline under appropriate conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the biological activity of the quinazolinone moiety.
Pharmaceutical Research: The compound is explored for its potential therapeutic effects in various diseases, including neurological disorders and inflammation.
Biological Studies: It is used in studies to understand the interaction of quinazolinone derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group.
4-hydroxy-2-quinolones: Compounds with a similar quinazolinone core but different substituents.
Uniqueness
3,4-dimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(4-oxoquinazolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-8-7-13(11-17(16)26-2)18(23)20-9-10-22-12-21-15-6-4-3-5-14(15)19(22)24/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) |
InChI Key |
OQFYQPGZKWFDIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=NC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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